molecular formula C10H15BrN4O2 B6224848 tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate CAS No. 2764005-34-5

tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6224848
CAS No.: 2764005-34-5
M. Wt: 303.2
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Description

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a bromo-substituted triazole ring attached to an azetidine ring, which is further esterified with tert-butyl carboxylate.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-1,2,4-triazole and tert-butyl chloroformate as starting materials.

  • Reaction Steps: The process involves the alkylation of 1H-1,2,4-triazole with an appropriate brominating agent to introduce the bromo group at the 5-position. This is followed by the formation of the azetidine ring through cyclization reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromo group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted azetidines or triazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate: Lacks the bromo group.

  • Tert-butyl 3-(5-chloro-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate: Similar structure but with a chloro group instead of bromo.

Uniqueness: The presence of the bromo group in tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate makes it more reactive in certain substitution reactions compared to its chloro-substituted counterpart.

Properties

CAS No.

2764005-34-5

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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